myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt
Description
Chemical Identity and Classification
myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt is a derivative of myo-inositol, a six-carbon cyclohexanol sugar alcohol. Its chemical identity is defined by the following parameters:
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt | |
| CAS Number | 103529-92-6 | |
| Molecular Formula | C₁₈H₃₉N₂O₉P | |
| Molecular Weight | 458.48 g/mol | |
| SMILES | NC1CCCCC1.NC2CCCCC2.O[C@@H]3C@@HC@HC@HC@H[C@H]3O | |
| InChI | 1S/2C6H13N.C6H13O9P/c27-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h26H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1-,2-,3+,4+,5-,6+ |
The compound consists of a myo-inositol core phosphorylated at the second carbon, paired with two cyclohexylammonium counterions to enhance solubility and stability. Its stereochemistry is critical, as myo-inositol exhibits a specific cis-diol arrangement at positions 1,2,3,5,6, which distinguishes it from other inositol isomers.
Historical Context in Inositol Phosphate Research
The study of inositol phosphates dates to the late 19th century, when myo-inositol was first isolated as a sweet-tasting compound from bacterial and plant sources. Key milestones include:
- Early Discoveries :
- Signaling Insights :
The bis(cyclohexylammonium) salt form of myo-inositol 2-monophosphate emerged as a stable, water-soluble derivative for biochemical research, enabling precise studies of inositol phosphate metabolism.
Significance in Signal Transduction Studies
myo-Inositol 2-monophosphate serves as a critical intermediate in inositol phosphate signaling. Its roles include:
- Precursor for Phosphatidylinositol Synthesis :
- Regulation of Calcium Signaling :
- Metabolic Coordination :
Position Within the Inositol Phosphate Family
The inositol phosphate family includes mono- to hexaphosphorylated derivatives, distinguished by phosphorylation patterns:
myo-Inositol 2-monophosphate occupies a unique position as a mono-phosphorylated intermediate, distinct from polyphosphorylated signaling molecules like Ins(1,4,5)P₃. Its phosphorylation at C2 ensures specificity in enzymatic reactions, such as dephosphorylation by inositol monophosphatases.
Properties
IUPAC Name |
cyclohexylazanium;[(2S,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h2*6H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1?,2-,3+,4+,5-,6? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIHZMWNWGIJKQ-KDIRXZECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].[C@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)([O-])[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Phosphorylation Using Bis(dimethylamino)phosphorodiamidate (BDMDAP)
The regioselective installation of a phosphate group at the 2-position of myo-inositol presents a significant synthetic challenge due to the molecule’s six hydroxyl groups with similar reactivity. A breakthrough method employs bis(dimethylamino)phosphorodiamidate (BDMDAP) as a phosphorylating reagent in tandem with tin(IV) catalysts to achieve regiocontrol.
Reaction Conditions :
-
Substrate : myo-Inositol (1 equiv)
-
Reagent : BDMDAP (1.2 equiv)
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Catalyst : Dimethyltin dichloride (Me₂SnCl₂, 0.1 equiv)
-
Solvent : N-Methyl-2-pyrrolidone (NMP)
-
Temperature : 80°C
-
Time : 12–24 hours
Under these conditions, BDMDAP selectively phosphorylates the cis-1,2-diol moiety of myo-inositol, yielding myo-inositol-1,2-cyclic phosphate as an intermediate. Hydrolysis of the cyclic phosphate under mild acidic conditions (pH 4.5, 50°C) generates the linear myo-inositol 2-monophosphate. The use of Me₂SnCl₂ enhances regioselectivity by coordinating to the cis-diol, thereby directing phosphorylation to the 2-position.
Table 1: Optimization of Phosphorylation Efficiency
| Catalyst | Conversion (%) | Selectivity (2-position) |
|---|---|---|
| None | <5 | N/A |
| Bu₂SnO | 65 | 78% |
| Me₂SnCl₂ | 80 | >95% |
Counterion Exchange to Form the Bis(cyclohexylammonium) Salt
Following phosphorylation, the free acid form of myo-inositol 2-monophosphate is converted to its bis(cyclohexylammonium) salt via ion-exchange chromatography. A protocol adapted from the purification of analogous inositol phosphates involves:
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Column Packing : Dowex 50WX8 (H⁺ form) resin.
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Loading : Crude phosphorylation mixture dissolved in 0.1 M HCl.
-
Elution : 0.5 M cyclohexylamine in 50% methanol.
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Lyophilization : Removal of solvents under vacuum yields the bis(cyclohexylammonium) salt as a hygroscopic solid.
Enzymatic Preparation Methods
Phytase-Mediated Dephosphorylation of Phytate
While phytases typically hydrolyze phytate (myo-inositol hexakisphosphate) to lower phosphates, engineered phytases exhibit reversed regioselectivity for synthesizing specific inositol phosphates. For example, a recombinant glucose-1-phosphatase from E. coli immobilized on alginate beads selectively dephosphorylates phytate to myo-inositol(1,2,4,5,6)pentakisphosphate. Further optimization could enable the enzyme to halt at the 2-monophosphate stage.
Key Parameters :
-
Substrate : 10–50 mM phytate in 50 mM sodium acetate (pH 4.5).
-
Temperature : 40°C.
-
Analysis : High-performance ion-pair chromatography confirms the absence of intermediates below pentakisphosphate.
Purification and Characterization Techniques
Solid-Phase Extraction (SPE) for Crude Mixture Cleanup
Prior to chromatographic separation, SPE effectively removes contaminants such as unreacted myo-inositol and inorganic phosphates.
SPE Protocol :
-
Conditioning : 2 mL methanol → 2 mL water → 2 mL 0.5 M acetic acid.
-
Loading : 50–100 µL sample + 100 µL internal standard (α-D-glucose 1-phosphate).
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Wash : 1 mL 20% methanol.
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Elution : 2 mL 0.1 M NaOH/0.1 M sodium acetate.
Recovery rates exceed 90% for myo-inositol 2-monophosphate under these conditions.
Ion-Pair Chromatography for Analytical Validation
Quantification of the final product employs ion-pair chromatography with a C18 column and tetrabutylammonium bromide as the ion-pairing agent.
Chromatographic Conditions :
-
Mobile Phase : 10 mM tetrabutylammonium bromide in 50 mM phosphate buffer (pH 7.0).
-
Flow Rate : 1.0 mL/min.
-
Detection : Refractive index or charged aerosol detection.
Table 2: Retention Times for Inositol Phosphates
| Compound | Retention Time (min) |
|---|---|
| myo-Inositol 2-monophosphate | 8.2 |
| myo-Inositol 1-monophosphate | 7.9 |
| myo-Inositol 4-monophosphate | 8.5 |
Data sourced from method validation studies.
Analytical Validation and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy confirms regioselectivity and purity. The 2-monophosphate derivative exhibits a distinct peak at δ = 3.2 ppm, whereas the 1-monophosphate isomer resonates at δ = 3.0 ppm. ¹H NMR further verifies the absence of cyclohexylammonium counterion impurities (expected singlet at δ = 1.4 ppm for 12 equivalent protons).
Mass Spectrometry
High-resolution ESI-MS analysis of the bis(cyclohexylammonium) salt shows a molecular ion peak at m/z 341.1 [M–2C₆H₁₁NH₃]²⁻, consistent with the theoretical mass of C₆H₁₂O₈P⁻.
Applications and Implications of Synthesis Methods
The availability of regioselectively phosphorylated myo-inositol derivatives enables advanced studies into:
Chemical Reactions Analysis
Types of Reactions: myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form inositol phosphates with higher oxidation states.
Reduction: It can be reduced to form lower oxidation state inositol derivatives.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Higher oxidation state inositol phosphates.
Reduction: Lower oxidation state inositol derivatives.
Substitution: Inositol derivatives with substituted functional groups.
Scientific Research Applications
Cellular Signaling
Myo-inositol and its derivatives are crucial in cellular signaling pathways. They are involved in the synthesis of phosphatidylinositol, which serves as a precursor for important signaling molecules such as inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules play vital roles in various cellular processes, including:
- Cell growth and differentiation
- Membrane trafficking
- Apoptosis
Research has demonstrated that myo-inositol uptake is essential for the synthesis of bulk inositol phospholipids, which are critical for maintaining cellular functions .
Enzyme Activity Studies
Myo-inositol 2-monophosphate bis(cyclohexylammonium) salt serves as a substrate for myo-inositol monophosphatase (IMPase), an enzyme implicated in the regulation of inositol phosphate metabolism. Studies have shown that lithium, a treatment for manic depression, targets IMPase, highlighting the compound's relevance in psychiatric research .
Table 1: Enzyme Activity Related to Myo-Inositol Derivatives
| Enzyme | Substrate | Role |
|---|---|---|
| Myo-Inositol Monophosphatase | This compound | Hydrolysis to produce myo-inositol and inorganic phosphate |
| Phosphatidylinositol 4-kinase | Phosphatidylinositol | Synthesis of phosphoinositides |
Pathogen Research
In studies involving Trypanosoma brucei, the causative agent of African sleeping sickness, myo-inositol is taken up via specific transporters. Research indicates that disrupting this uptake can inhibit parasite survival, suggesting potential therapeutic applications for myo-inositol derivatives in treating infections .
Case Study: Uptake Mechanism in Trypanosoma brucei
- Objective : Investigate the role of myo-inositol uptake in T. brucei.
- Method : RNA interference was used to down-regulate myo-inositol transporters.
- Findings : Inhibition of myo-inositol uptake led to reduced synthesis of glycosylphosphatidylinositol anchors necessary for parasite viability.
Nutritional Applications
Table 2: Nutritional Impact of Myo-Inositol Derivatives
| Animal Type | Application | Outcome |
|---|---|---|
| Monogastric Animals | Phytate degradation | Increased bioavailability of phosphorus |
| Poultry | Feed enzyme supplementation | Improved growth rates |
Mechanism of Action
The mechanism of action of myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt involves its interaction with specific molecular targets and pathways. The compound acts as a precursor to various inositol phosphates, which play crucial roles in cell signaling and regulation. It can modulate the activity of enzymes involved in phosphoinositide metabolism, thereby influencing cellular processes such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs: Cyclohexylammonium Salts of Phosphorylated Sugars
2-Deoxy-α-D-ribose 1-phosphate bis(cyclohexylammonium) salt
- Molecular Formula : C₅H₁₁O₇P·2(C₆H₁₃N)
- Molecular Weight : 442.48 g/mol
- Solubility : 50 mg/mL in water
- Application : Used in nucleic acid metabolism studies, particularly as a substrate for phosphatases and kinases in enzyme-catalyzed reactions .
- Key Difference: Unlike myo-inositol derivatives, this compound is a ribose derivative, directly linked to RNA metabolism rather than inositol-mediated signaling.
D-Ribose-1-phosphate bis(cyclohexylammonium) salt
Functional Analogs: Cyclohexylammonium Salts as Enzyme Substrates
Phenolphthalein monophosphate bis(cyclohexylammonium) salt
- Molecular Formula : C₂₀H₁₅O₇P·2(C₆H₁₃N)
- CAS : 14815-59-9
- Application: A chromogenic substrate for alkaline phosphatase. Hydrolysis releases phenolphthalein, detectable via colorimetric assays .
- Key Difference: Designed for enzymatic activity detection rather than metabolic pathway studies, unlike myo-inositol 2-monophosphate.
4-Methylumbelliferyl phosphate bis(cyclohexylammonium) salt
- CAS : 128218-53-1
- Application : Fluorogenic substrate for phosphatases; hydrolysis generates fluorescent 4-methylumbelliferone .
- Comparison: Functionalized for fluorescence-based assays, contrasting with the non-fluorescent, signaling-focused myo-inositol derivative.
4-Nitrophenyl phosphate bis(cyclohexylammonium) salt
- Application: Alkaline phosphatase substrate yielding yellow 4-nitrophenol upon dephosphorylation (measurable at 405 nm) .
- Key Distinction: Optimized for spectrophotometric kinetic studies, unlike the myo-inositol compound’s role in cellular signaling.
Inositol Phosphate Derivatives
D-myo-inositol 1,4-bisphosphate potassium salt (IP2)
- Application : Involved in calcium signaling and endoplasmic reticulum function.
- Comparison: The potassium counterion and bisphosphate structure enhance its role in intracellular calcium mobilization, unlike the monophosphate myo-inositol derivative .
D-myo-inositol 1,4,5-trisphosphate hexasodium salt (IP3)
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Application | Distinguishing Feature |
|---|---|---|---|---|
| myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt | Not explicitly provided | ~500 (estimated) | Inositol phosphate signaling pathways | Cyclohexylammonium counterion; monophosphate |
| 2-Deoxy-α-D-ribose 1-phosphate bis(cyclohexylammonium) salt | C₅H₁₁O₇P·2(C₆H₁₃N) | 442.48 | Nucleic acid metabolism | Ribose backbone; high water solubility |
| Phenolphthalein monophosphate bis(cyclohexylammonium) salt | C₂₀H₁₅O₇P·2(C₆H₁₃N) | ~628.63 | Alkaline phosphatase assays | Chromogenic release upon hydrolysis |
| 4-Methylumbelliferyl phosphate bis(cyclohexylammonium) salt | Not provided | ~500 (estimated) | Fluorogenic phosphatase assays | Fluorescence-based detection |
| D-myo-inositol 1,4-bisphosphate potassium salt | C₆H₁₃O₁₂P₂·K₂ | ~436.18 | Calcium signaling | Bisphosphate; potassium counterion |
Research Findings and Implications
- Functional Overlap : Cyclohexylammonium salts universally enhance solubility, making them preferred for in vitro enzymatic studies .
- Divergent Roles: While myo-inositol derivatives specialize in cellular signaling, ribose/phosphate analogs (e.g., 2-deoxy-ribose 1-phosphate) are pivotal in nucleic acid metabolism .
- Assay-Specific Design: Chromogenic (phenolphthalein) and fluorogenic (4-methylumbelliferyl) substrates prioritize detectability, whereas myo-inositol compounds focus on pathway modulation .
Biological Activity
myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt is a compound derived from myo-inositol, a naturally occurring sugar alcohol that plays a crucial role in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound consists of a myo-inositol backbone with a phosphate group at the 2-position and two cyclohexylammonium counterions. This configuration enhances its solubility and bioavailability compared to other inositol phosphates.
Biological Significance of myo-Inositol
myo-Inositol is integral to several cellular functions, including:
- Signal Transduction : It serves as a precursor for inositol phosphates, which are critical in intracellular signaling pathways.
- Membrane Dynamics : Inositol phosphates are involved in membrane trafficking and dynamics.
- Cell Growth and Apoptosis : They play roles in regulating cell proliferation and programmed cell death.
- Inositol Phosphate Signaling : myo-Inositol 2-monophosphate can be phosphorylated to form higher-order inositol phosphates, which act as second messengers in various signaling pathways, particularly those mediated by phosphatidylinositol (PI) and phosphoinositides.
- Calcium Mobilization : It stimulates the release of calcium ions from intracellular stores, which is essential for various cellular functions such as muscle contraction and neurotransmitter release .
Case Studies
- Trypanosoma brucei : Research has shown that myo-inositol uptake is vital for the survival of Trypanosoma brucei, the causative agent of African sleeping sickness. Downregulation of myo-inositol transporters led to significant reductions in inositol lipid synthesis, indicating the compound's essential role in cellular metabolism and parasite viability .
- Phytase Activity : A study demonstrated that phytase enzymes could hydrolyze phytate to produce myo-inositol phosphate intermediates effectively. This process enhances nutrient bioavailability in monogastric animals, showcasing the compound's relevance in agricultural biochemistry .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing myo-inositol 2-monophosphate bis(cyclohexylammonium) salt, and how can purity be validated?
- Synthesis : The compound is typically synthesized via phosphorylation of myo-inositol using regioselective protecting groups, followed by counterion exchange with cyclohexylamine. Cyclohexylammonium salts are often formed by neutralizing phosphoric acid intermediates with cyclohexylamine in aqueous or alcoholic solvents .
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is recommended for assessing purity. Complementary techniques include nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification .
Q. How does the solubility profile of myo-inositol 2-monophosphate bis(cyclohexylammonium) salt influence experimental design?
- The salt is moderately soluble in water (~50 mg/mL, clear faintly yellow solution) but may require sonication or mild heating for full dissolution. For hydrophobic reaction environments (e.g., lipid membrane studies), co-solvents like methanol or dimethyl sulfoxide (DMSO) can enhance solubility. Pre-filter sterilization (0.22 µm) is advised for cell culture applications .
Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- 31P NMR : Essential for confirming phosphorylation at the 2-position of myo-inositol (δ ≈ 3–5 ppm for monophosphate esters).
- 1H/13C NMR : Identifies cyclohexylammonium counterions (δ ~1.0–2.5 ppm for cyclohexyl protons) and myo-inositol’s stereochemistry.
- FT-IR : Peaks at ~1050 cm⁻¹ (P–O–C stretch) and ~1650 cm⁻¹ (ammonium N–H bend) validate salt formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzymatic activity data when using this compound as a substrate?
- Case Study : Discrepancies in kinetic parameters (e.g., Km or Vmax) may arise from counterion interference. Cyclohexylammonium ions can chelate divalent cations (e.g., Mg²⁺), which are cofactors for phosphatases. Mitigation strategies include:
- Dialyzing the compound against EDTA-free buffers.
- Using alternative counterions (e.g., sodium) in control experiments .
Q. What advanced strategies are employed to study this compound’s role in inositol phosphate signaling pathways?
- Isotopic Labeling : Incorporate ³²P or ¹³C isotopes into the phosphate or myo-inositol moiety for tracking metabolic flux via autoradiography or LC-MS.
- Knockout Models : Use CRISPR/Cas9-modified cell lines lacking specific inositol kinases/phosphatases to elucidate substrate specificity.
- Structural Biology : Co-crystallize the compound with target enzymes (e.g., inositol monophosphatase) to resolve binding interactions .
Q. How can researchers address challenges in quantifying trace amounts of this compound in complex biological matrices?
- LC-MS/MS : Employ hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS for high sensitivity (LOQ ~1 nM). Use deuterated internal standards (e.g., myo-inositol-2-phosphate-d6) to correct for matrix effects.
- Sample Prep : Solid-phase extraction (SPE) with anion-exchange cartridges improves recovery rates (>85%) by removing phospholipid interferents .
Methodological Considerations
Q. What are the best practices for storing this compound to ensure long-term stability?
- Store lyophilized powder at –20°C in desiccated, light-proof containers. Aqueous solutions are stable for ≤1 week at 4°C; for longer storage, aliquot at –80°C and avoid freeze-thaw cycles. Degradation is indicated by turbidity or pH shift .
Q. How can computational modeling aid in predicting the compound’s interactions with enzymes?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to inositol phosphate-processing enzymes (e.g., IPMK). Focus on hydrogen bonding between the 2-phosphate group and catalytic residues (e.g., Arg/Lys).
- MD Simulations : Assess conformational stability of the cyclohexylammonium counterions in aqueous vs. membrane-bound states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
